molecular formula C10H6N2OS B8473509 1,3-Thiazolo[5,4-c]isoquinolin-5(4H)-one

1,3-Thiazolo[5,4-c]isoquinolin-5(4H)-one

Cat. No. B8473509
M. Wt: 202.23 g/mol
InChI Key: MSSZYKGJYFRHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906935B2

Procedure details

Thionyl chloride (1 ml) was added to a suspension of 4-phenyl-1,3-thiazole-5-carboxylic acid (300 mg, 1.46 mmol) in 10 ml of dry benzene and the mixture was refluxed for 2 hours. The solvent and the excess of thionyl chloride were removed under reduced pressure; the residue was taken up using 10 ml of dry THF and cooled to 0° C. Sodium azide (1.5 mmol) dissolved in the minimal amount of water was quickly added and the resulting solution was stirred for 1 hour at room temperature. After pouring into 100 ml of cracked ice/H2O and extraction with diethyl ether (4×100 ml), the collected organic layers were dried over Na2SO4. The filtrate was gently evaporated under reduced pressure, the residue was dissolved in 10 ml of o-dichlorobenzene, and the resulting mixture was refluxed for 5-10 hours. The mixture was then cooled, and directly submitted to flash chromatography, elution with dichloromethane/methanol (99/1) afforded to the title compound. Yield: 20%.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]1([C:11]2[N:12]=[CH:13][S:14][C:15]=2C(O)=O)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N-:19]=[N+]=[N-].[Na+].C([O:25][CH2:26]C)C>C1C=CC=CC=1.O>[N:12]1[C:11]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=3[C:26](=[O:25])[NH:19][C:15]=2[S:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
300 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CSC1C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.5 mmol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
ice H2O
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent and the excess of thionyl chloride were removed under reduced pressure
ADDITION
Type
ADDITION
Details
was quickly added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the collected organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The filtrate was gently evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 10 ml of o-dichlorobenzene
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 5-10 hours
Duration
7.5 (± 2.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
WASH
Type
WASH
Details
directly submitted to flash chromatography, elution with dichloromethane/methanol (99/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CSC=2NC(C=3C=CC=CC3C21)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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